N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups that may contribute to its biological activity, particularly in the field of pharmaceuticals. The molecular formula of this compound is C17H20N4O5S, and it has a molecular weight of approximately 386.4 g/mol.
The compound can be synthesized through various chemical methods and has been the subject of research due to its structural complexity and potential bioactivity. It is often studied in the context of drug design and development.
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic or heterocyclic structure. Sulfonamides have been widely used as antibiotics and in the treatment of various diseases.
The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) can be employed for monitoring the reaction progress.
The molecular structure of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is characterized by:
The InChI Key for this compound is PFXOCKSGBTYYEE-UHFFFAOYSA-N, and its canonical SMILES representation is CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4)OC1=O
, indicating its complex connectivity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted with appropriate safety measures due to potential hazards associated with reagents like p-toluenesulfonyl chloride.
The mechanism of action for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is not fully elucidated but may involve:
Research has indicated that compounds with similar structures exhibit antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
Key physical properties include:
Chemical properties include:
Relevant data on melting point and boiling point are essential for practical applications but were not specified in the search results.
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has potential applications in:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting the importance of structural diversity in drug discovery efforts.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: